

Mechanism of Action in Termination of Pregnancy

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Trilostane

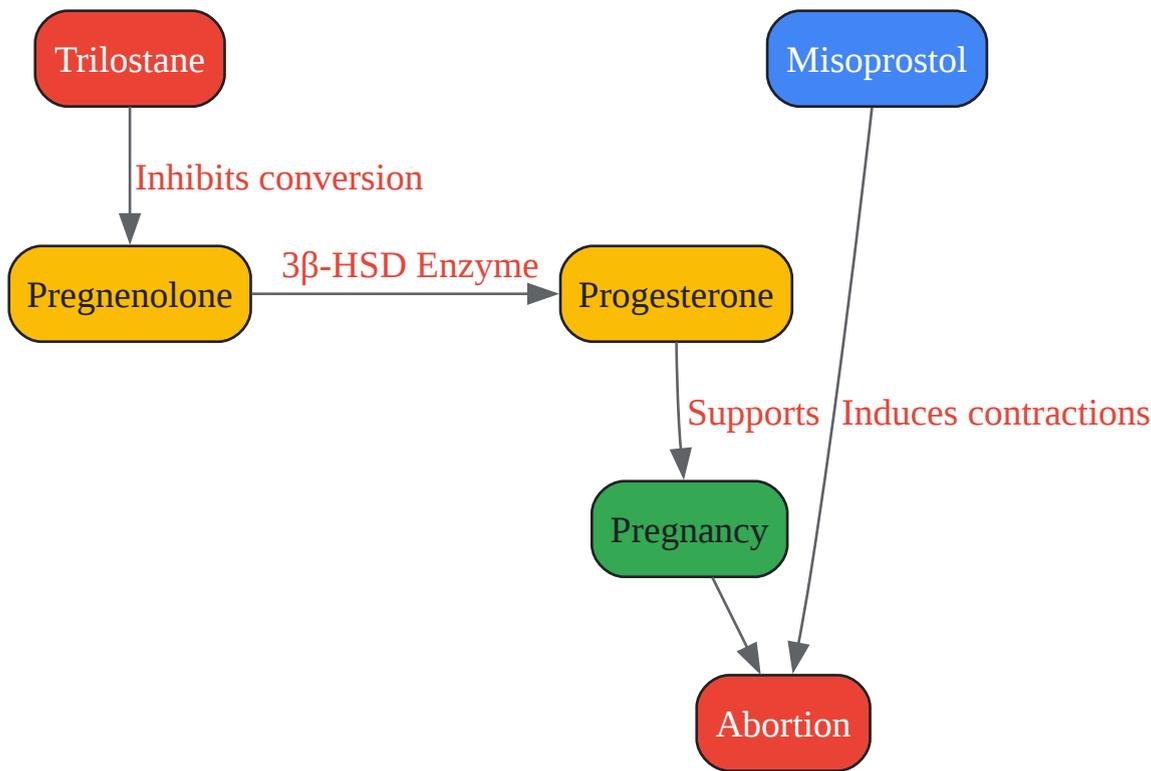
CAS No.: 13647-35-3

Cat. No.: S548868

[Get Quote](#)

Trilostane is a competitive inhibitor of the **3 β -hydroxysteroid dehydrogenase (3 β -HSD)** enzyme system [1] [2] [3]. This enzyme is crucial for the synthesis of progesterone from pregnenolone in the corpus luteum and placenta [4] [5]. By inhibiting progesterone production, **trilostane** disrupts the hormonal support essential for maintaining pregnancy, ultimately leading to its termination [3].

The diagram below illustrates this molecular pathway and its role in a potential TOP protocol.



[Click to download full resolution via product page](#)

Clinical Application Protocol

The following protocol is synthesized from a 2005 clinical study that investigated **trilostane** as a pretreatment before misoprostol administration for labor induction abortion between 13 and 19 weeks of gestation [6].

Note: This represents a specific research methodology and is not an approved or standardized clinical guideline.

Patient Selection and Pretreatment

- **Gestational Age:** 13 to 19 weeks (confirmed by ultrasound) [6].
- **Exclusion Criteria:** Previous uterine surgery, severe medical problems, pre-existing intrauterine fetal death [6].
- **Trilostane Pretreatment:** Patients were administered **120 mg of trilostane** orally every 12 hours for three doses as an out-patient [6].

Misoprostol Induction Regimen

Following **trilostane** pretreatment, patients were admitted to the hospital for labor induction with misoprostol. The study compared three different dosing schedules [6]:

Table 1: Misoprostol Regimens Following Trilostane Pretreatment

Regimen Group	Initial Dose (Vaginally)	Subsequent Doses (Orally)	Induction-Abortion Interval (Hours)
A	400 µg	200 µg every 4 hours	10.3 (Mean)
B	400 µg	400 µg every 4 hours	9.2 (Mean)
C	600 µg	400 µg every 4 hours	8.1 (Mean)

Efficacy and Safety Monitoring

- **Efficacy:** The primary outcome measure was the **induction-abortion interval**. The regimen with a 600 µg initial vaginal dose of misoprostol (Group C) resulted in the shortest interval [6].
- **Safety:** The study reported mild and self-limiting side effects from **trilostane** that did not cause patients to discontinue therapy. Standard monitoring for misoprostol side effects (e.g., nausea, vomiting, diarrhea, pain) was conducted [6].

Critical Considerations and Limitations

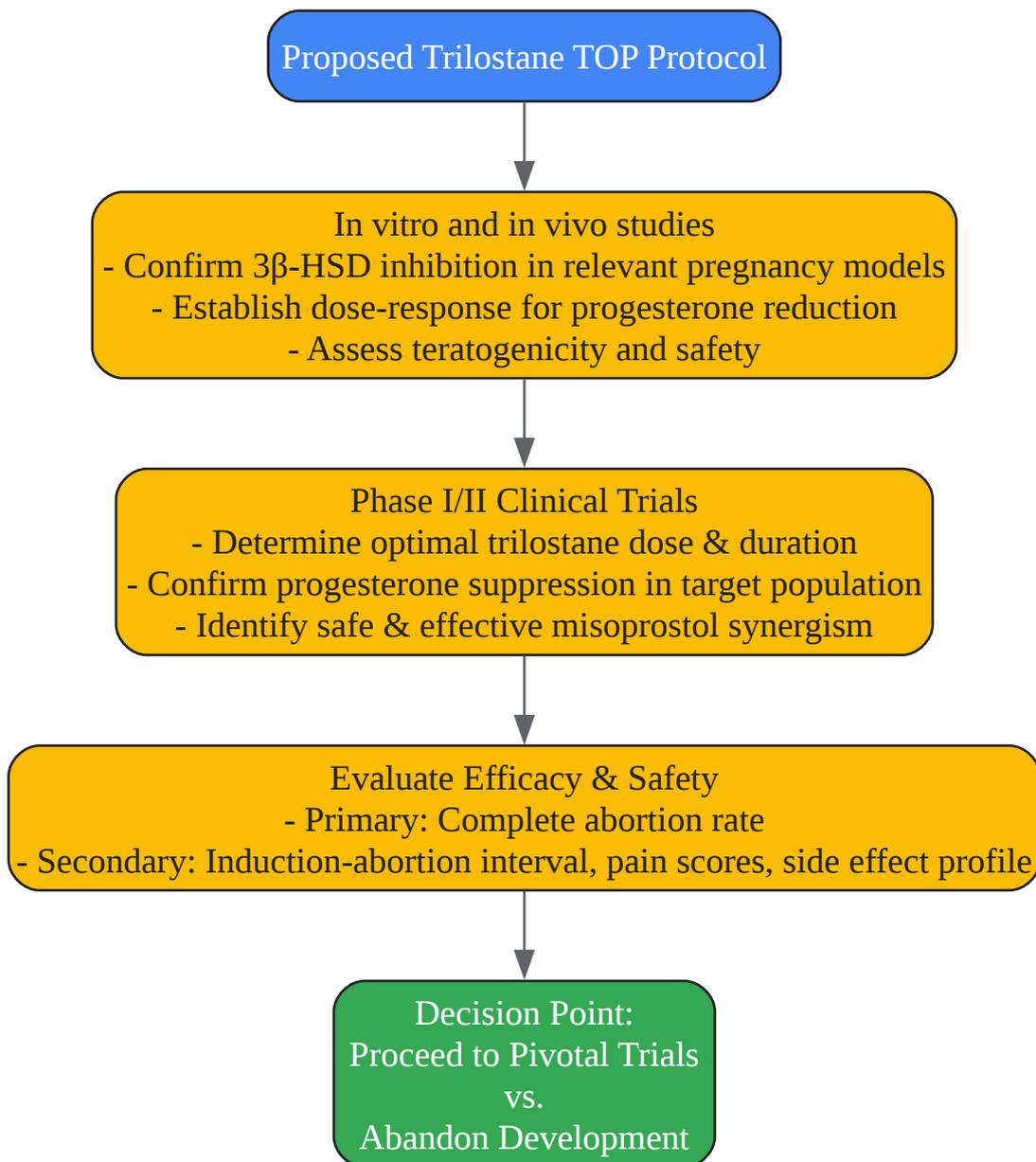
For researchers considering this pathway, it is crucial to understand the significant limitations of the existing data:

- **Dated and Singular Source:** The clinical evidence is from a single study in 2005, with no newer clinical data found [6].
- **Human Use Discontinuation:** **Trilostane** was withdrawn from the human drug market in the 1990s in the United States and is now exclusively used in veterinary medicine [2] [3].
- **Safety Profile:** Known side effects from human and veterinary use include gastrointestinal upset (vomiting, diarrhea), lethargy, and the risk of adrenal suppression (hypoadrenocorticism), which can be serious [7] [8] [4].

- **Regulatory Status:** Using **trilostane** for TOP would constitute a highly off-label and investigational use, requiring rigorous ethical approval and safety monitoring.

Suggested Research Workflow

For drug development professionals, the following workflow outlines key stages in preclinical and clinical investigation, based on the available information.



[Click to download full resolution via product page](#)

Future Research Directions

Given the limitations, any future development would require:

- **New Formulations:** Investigating more specific or potent 3β -HSD inhibitors.
- **Modern Clinical Trials:** Conducting well-controlled, randomized trials to establish safety and efficacy against current standard regimens (e.g., mifepristone-misoprostol).
- **Mechanistic Studies:** Deeper exploration of **trilostane**'s effects on other steroidogenic pathways in the context of pregnancy.

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. Update on the use of trilostane in dogs - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
2. Trilostane: Beyond Cushing's Syndrome - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
3. Trilostane [en.wikipedia.org]
4. Trilostane - The Good and the Bad - WSAVA 2014 Congress [[vin.com](https://www.vin.com)]
5. Trilostane--A Review of a Success Story - WSAVA2010 [[vin.com](https://www.vin.com)]
6. Labor induction abortion utilizing trilostane, a 3β - ... [[sciencedirect.com](https://www.sciencedirect.com)]
7. Trilostane [[vcahospitals.com](https://www.vcahospitals.com)]
8. What are the side effects of Trilostane? [[synapse.patsnap.com](https://www.synapse.patsnap.com)]

To cite this document: Smolecule. [Mechanism of Action in Termination of Pregnancy]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548868#trilostane-termination-of-pregnancy-protocol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com